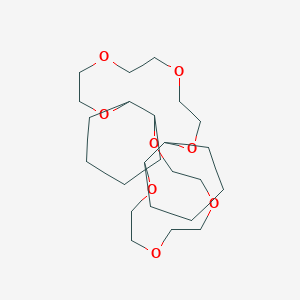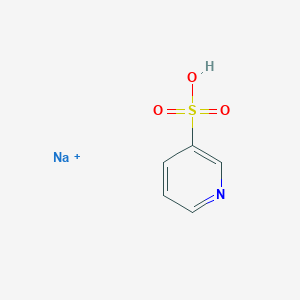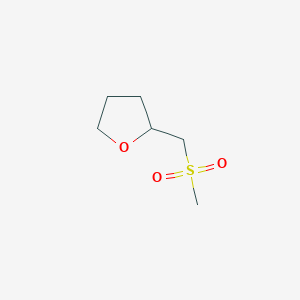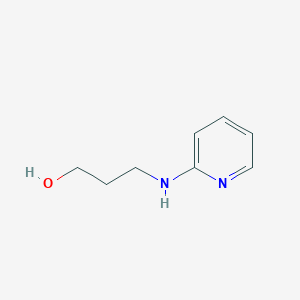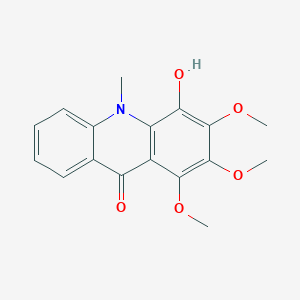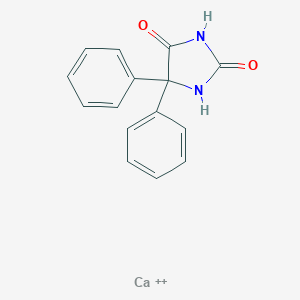
Calcium;5,5-diphenylimidazolidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Calcium;5,5-diphenylimidazolidine-2,4-dione, also known as phenytoin calcium, is a compound with the molecular formula C15H10CaN2O2 . It is a derivative of phenytoin, which is a commonly used anticonvulsant .
Synthesis Analysis
The synthesis of 5,5-diphenylimidazolidine-2,4-dione derivatives has been reported in several studies . For instance, one study reported the synthesis of a novel phenytoin derivative by reacting phenytoin with a 1-bromodecyl agent .Molecular Structure Analysis
The molecular structure of 5,5-diphenylimidazolidine-2,4-dione derivatives has been studied using techniques such as DFT, XRD, and Hirshfeld surface analysis . These studies provide insights into the crystal structure and intermolecular interactions of these compounds .Chemical Reactions Analysis
The chemical reactions involving 5,5-diphenylimidazolidine-2,4-dione derivatives have been explored in several studies . For example, one study reported the design and synthesis of a group of 5,5-diphenylimidazolidine-2,4-dione derivatives bearing anilide, phenacyl, and benzylidene fragments .Mécanisme D'action
Orientations Futures
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for Calcium;5,5-diphenylimidazolidine-2,4-dione involves the reaction of calcium hydroxide with 5,5-diphenylimidazolidine-2,4-dione.", "Starting Materials": ["Calcium hydroxide", "5,5-diphenylimidazolidine-2,4-dione"], "Reaction": [ "Add 5,5-diphenylimidazolidine-2,4-dione to a solution of calcium hydroxide in water", "Heat the mixture under reflux for several hours", "Cool the mixture and filter the precipitated Calcium;5,5-diphenylimidazolidine-2,4-dione", "Wash the precipitate with water and dry it under vacuum" ] } | |
Numéro CAS |
17199-74-5 |
Formule moléculaire |
C15H10CaN2O2 |
Poids moléculaire |
290.33 g/mol |
Nom IUPAC |
calcium;5,5-diphenylimidazole-2,4-diolate |
InChI |
InChI=1S/C15H12N2O2.Ca/c18-13-15(17-14(19)16-13,11-7-3-1-4-8-11)12-9-5-2-6-10-12;/h1-10H,(H2,16,17,18,19);/q;+2/p-2 |
Clé InChI |
BJXCWMFJUOHSBQ-UHFFFAOYSA-L |
SMILES |
C1=CC=C(C=C1)C2(C(=O)NC(=O)N2)C3=CC=CC=C3.[Ca+2] |
SMILES canonique |
C1=CC=C(C=C1)C2(C(=NC(=N2)[O-])[O-])C3=CC=CC=C3.[Ca+2] |
| 17199-74-5 | |
Pictogrammes |
Irritant; Health Hazard |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


